1-(Bromomethyl)-3-(2-phenylethoxy)benzene

LogP Lipophilicity ADME

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6) is a functionalized aromatic building block featuring a meta-substituted bromomethyl group and a 2-phenylethoxy ether side chain. This molecular architecture yields a high calculated lipophilicity (LogP = 4.94) and provides a reactive benzyl bromide handle for nucleophilic substitution chemistry.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 1094438-88-6
Cat. No. B1373470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-(2-phenylethoxy)benzene
CAS1094438-88-6
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC(=C2)CBr
InChIInChI=1S/C15H15BrO/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
InChIKeyBNSWDBJVHAWHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6): A Building Block with Defined Physicochemical Differentiation


1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6) is a functionalized aromatic building block featuring a meta-substituted bromomethyl group and a 2-phenylethoxy ether side chain . This molecular architecture yields a high calculated lipophilicity (LogP = 4.94) and provides a reactive benzyl bromide handle for nucleophilic substitution chemistry [1]. The compound is commercially available with a specified minimum purity of 95% .

Meta-substituted bromomethyl building block for nucleophilic substitution chemistry
High calculated lipophilicity supports controlled partitioning in synthetic sequences
Specified purity level facilitates reproducible research workflows

Why 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Cannot Be Substituted with Generic Benzyl Bromides or Ortho/Para Isomers


Generic substitution with simple benzyl bromides or even positional isomers is invalid due to quantifiable differences in lipophilicity and reactivity profiles. The specific meta-substitution pattern and extended phenylethoxy chain confer a calculated LogP of 4.94, which is substantially higher than that of unsubstituted benzyl bromide (LogP ~2.75) and differs from related ortho-substituted analogs like 1-(2-bromoethoxy)-2-phenylbenzene (LogP = 4.13) [1][2]. This alteration in partition coefficient directly impacts solubility, membrane permeability, and downstream synthetic partitioning behavior, making the meta-isomer a non-interchangeable reagent for structure-activity relationship (SAR) studies and specific synthetic sequences [3].

Lipophilicity profile differs from generic benzyl bromides; may shift partitioning and membrane-permeability behavior.
Meta-substitution pattern creates a distinct geometric vector not reproduced by ortho- or para-isomers.
Benzyl bromide leaving-group reactivity class may not be matched by chloride analogs, altering synthetic kinetics.

Quantitative Evidence Guide: Differentiating 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6) from Analogs


Lipophilicity Differentiation: Meta-Substituted vs. Unsubstituted Benzyl Bromide

The target compound exhibits a calculated LogP of 4.94, a quantitative measure of its lipophilicity, which is significantly higher than that of the unsubstituted benzyl bromide scaffold (LogP = 2.75) [1][2]. This difference is critical for applications requiring specific membrane permeability or hydrophobic partitioning characteristics.

Lipophilicity vs. unsubstituted
Reported
ΔLogP = +2.19 (4.94 vs. 2.75)
Supports lipophilicity-driven partitioning selection
Calculated values; experimental validation recommended
LogP Lipophilicity ADME Partition Coefficient

Lipophilicity Differentiation: Meta- vs. Ortho-Substituted Analog

Compared to the ortho-substituted analog 1-(2-bromoethoxy)-2-phenylbenzene, the meta-substituted target compound demonstrates a higher calculated LogP (4.94 vs. 4.13) [1][2]. This quantifiable difference underscores the impact of substitution pattern on physicochemical properties, confirming that the meta-isomer is not functionally interchangeable with its ortho counterpart.

Lipophilicity vs. ortho-isomer
Reported
ΔLogP = +0.81 (4.94 vs. 4.13)
Isomer-specific lipophilicity context
Substitution pattern may shift ADME profile
LogP Isomer Comparison Lipophilicity SAR

Leaving Group Reactivity: Bromide vs. Chloride Analogs in Nucleophilic Substitution

The compound features a benzylic bromide leaving group. Based on established class-level reactivity trends, benzyl bromides undergo nucleophilic substitution (SN2) reactions significantly faster than their chloride counterparts due to the lower bond dissociation energy of the C-Br bond (approximately 68 kcal/mol vs. 81 kcal/mol for C-Cl) [1]. This intrinsic reactivity advantage is preserved in the target compound, enabling more efficient derivatization under milder conditions.

Leaving group reactivity
Class-level
C-Br BDE ~68 kcal/mol vs. C-Cl ~81 kcal/mol
Class-level reactivity difference expected
Class-level inference; verify under specific conditions
Reactivity Leaving Group Benzyl Halide SN2

Commercial Availability with Specified Purity: A Procurement Baseline

The target compound is commercially available from multiple vendors with a defined minimum purity specification of 95% [1]. This provides a quantifiable quality benchmark for procurement, ensuring experimental reproducibility. In contrast, sourcing custom-synthesized or less-common isomers may lack such standardized purity documentation, introducing variability into research workflows.

Purity specification
Specification review
Minimum purity ≥95%
Supports synthetic reproducibility
Vendor-documented quality specification
Purity Quality Control Building Block Reproducibility

Recommended Application Scenarios for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6)


Medicinal Chemistry SAR Studies Requiring Specific Lipophilicity

The well-defined LogP of 4.94 makes this compound a preferred building block for introducing a hydrophobic moiety with predictable partitioning behavior [1]. It is ideal for synthesizing analog libraries where a specific increase in lipophilicity is desired to modulate ADME properties, without the confounding effects of ortho- or para-substitution patterns. Use of the meta-isomer ensures that observed biological activity changes are attributable to the intended structural modification rather than unintended physicochemical shifts .

Efficient Late-Stage Functionalization via SN2 Chemistry

The presence of a reactive benzylic bromide makes this compound suitable for late-stage diversification in complex molecule synthesis [1]. Its higher reactivity compared to chloride analogs (class-level inference) allows for milder reaction conditions, minimizing side reactions and improving yields when coupling with sensitive nucleophiles, such as those found in natural product derivatization or bioconjugation .

Synthesis of Meta-Substituted Aromatic Probes and Linkers

This building block is specifically required for constructing meta-substituted aromatic frameworks [1]. Unlike para- or ortho-isomers, it provides a distinct geometric vector for linker attachment, which is crucial in designing chemical probes where the spatial orientation of functional groups dictates target engagement. The documented 95% purity ensures that downstream applications are not compromised by isomeric impurities .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies requiring controlled lipophilicity
Meta-substitution pattern & high lipophilicity context
Partitioning reproducibility in assay models
Late-stage functionalization via SN2 chemistry
Reactive benzyl bromide handle
Reactivity under mild conditions
Meta-substituted probe or linker construction
Geometric orientation from meta-substitution
Isomeric purity and spatial fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.